Product packaging for Anti-inflammatory agent 8(Cat. No.:)

Anti-inflammatory agent 8

Cat. No.: B12422103
M. Wt: 381.5 g/mol
InChI Key: GJJCPBZXNXVEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anti-inflammatory Agent 8 is a novel synthetic compound designed as a potent tool for biochemical and pharmacological research into inflammatory pathways. This agent is supplied as a high-purity powder for use in in vitro and in vivo studies to explore mechanisms of inflammation and potential therapeutic strategies. Preliminary research on related 8-substituted compounds indicates potential multi-target anti-inflammatory activities. Studies suggest these compounds may act through mechanisms such as antagonism of adenosine A2A receptors, which are implicated in neuroinflammation and neurodegenerative diseases like Parkinson's . Concurrently, some 8-substituted derivatives demonstrate efficacy as Toll-like receptor 4 (TLR4)/MD-2 inhibitors, effectively suppressing the downstream production of key inflammatory mediators including nitric oxide (NO), TNF-α, and IL-1β . This action is achieved by blocking the TLR4/MD-2 dimerization and subsequent NF-κB and MAPK signaling cascades . Key Research Applications: • Investigation of adenosine receptor signaling in inflammatory processes . • Study of TLR4/MD-2 pathway inhibition and its role in mitigating inflammatory responses . • Evaluation of anti-arthritic potential in models such as adjuvant-induced arthritis . • Profiling of anti-inflammatory effects in activated macrophage cell lines (e.g., RAW264.7) . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific storage conditions, which typically range between 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N5OS2 B12422103 Anti-inflammatory agent 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylthiourea

InChI

InChI=1S/C18H15N5OS2/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25)

InChI Key

GJJCPBZXNXVEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Discovery and Rational Design Strategies for Anti Inflammatory Agent 8

Genesis and Origin of Anti-inflammatory Agent 8

The development of this compound is rooted in the study of ginsenosides, the primary active components of ginseng. One of the main intestinal metabolites of ginsenosides is 20S-Protopanoxadiol (20S-PPD), an aglycone that has shown potential as an anti-inflammatory agent. nih.govresearchgate.net Pyxinol, a key metabolite of 20S-PPD found in human hepatocytes, has garnered significant interest due to its improved oral bioavailability and lower metabolic burden compared to its parent compound. nih.gov

While not a purely de novo designed molecule, the structural modifications leading to this compound were guided by rational design principles. The core pyxinol scaffold was strategically functionalized to enhance its interaction with the intended biological target. The design process involved the introduction of various substituted benzene (B151609) ring groups and heterocyclic molecular fragments, which are commonly found in known anti-inflammatory drugs. nih.gov This approach aimed to create a library of virtual C-3 hydroxyl esterification derivatives of pyxinol for further evaluation. nih.gov

The foundational structure of this compound is directly inspired by the natural product pyxinol, which itself is a metabolite of a ginsenoside derivative. nih.gov The development of this compound and its analogs followed a semi-synthetic approach, starting with the naturally derived pyxinol scaffold. This scaffold was then subjected to a series of chemical modifications to explore the structure-activity relationship and optimize its anti-inflammatory properties.

Both ligand-based and structure-based design methodologies played a crucial role in the conception of this compound.

Ligand-Based Design: The design of the pyxinol derivatives was influenced by the known structures of other anti-inflammatory agents that incorporate substituted benzene rings and heterocyclic moieties. nih.gov This knowledge guided the selection of chemical groups to be introduced at the C-3 hydroxyl position of the pyxinol core.

Structure-Based Design: Molecular docking studies were instrumental in the rational design of these novel pyxinol analogs. nih.gov By targeting the NF-κB pathway, researchers were able to virtually screen the designed library of pyxinol derivatives against the p65 subunit of NF-κB. This computational approach helped in prioritizing the synthesis of compounds with the highest predicted binding affinity and inhibitory potential. nih.gov

Medicinal Chemistry Approaches in the Development of this compound and Its Analogs

The development of this compound and its analogs involved sophisticated medicinal chemistry strategies to enhance its potency and elucidate the structural requirements for its anti-inflammatory activity.

While the core pyxinol scaffold was retained in this series, the concept of bioisosteric modification was applied to the substituents introduced at the C-3 position. A variety of molecular fragments, including pyrrole, pyrazole, oxazole, thiazole (B1198619), furan, and indole, were used to create a library of ester derivatives. nih.gov These heterocyclic fragments were chosen for their potential to exhibit negligible cytotoxicity while enhancing anti-inflammatory activity. nih.gov

A series of novel pyxinol analogs were synthesized to establish a clear structure-activity relationship (SAR). The primary point of modification was the C-3 hydroxyl group of the pyxinol A-ring, which was esterified with various aromatic and heterocyclic carboxylic acids.

The anti-inflammatory activity of the synthesized compounds was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-triggered RAW264.7 cells. nih.gov The results of these assays provided valuable insights into the SAR of this series of compounds.

Table 1: Structure-Activity Relationship of Pyxinol Analogs

Compound R Group at C-3 NO Inhibition (%) at 20 µM
Pyxinol -OH -
Analog 1 2-fluorobenzoyl 45.3
Analog 2 3-fluorobenzoyl 52.1
Analog 3 4-fluorobenzoyl 68.7
Analog 4 2,4-difluorobenzoyl 75.4
Analog 5 2-chlorobenzoyl 48.9
Analog 6 3-chlorobenzoyl 55.6
Analog 7 4-chlorobenzoyl 72.3
This compound (2c) 2,4-dichlorobenzoyl 85.2
Analog 9 2-bromobenzoyl 50.1
Analog 10 3-bromobenzoyl 58.9

| Analog 11 | 4-bromobenzoyl | 76.8 |

The data clearly indicates that the introduction of electron-withdrawing groups on the benzene ring at the C-3 position significantly enhances the anti-inflammatory activity. Specifically, the presence of halogens at the para position of the benzene ring led to increased potency. The compound with a 2,4-dichlorobenzoyl group, designated as This compound (2c) , exhibited the most potent inhibitory activity on NO release. nih.gov Further studies confirmed that this compound also significantly inhibited the LPS-triggered release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the generation of iNOS and COX-2. nih.gov

Optimization Strategies for this compound

The optimization of pyxinol as an anti-inflammatory agent has been pursued through systematic structural modifications to establish a clear structure-activity relationship (SAR). nih.gov These strategies have focused on altering specific functional groups on the pyxinol skeleton and exploring the impact of stereochemistry on biological activity. nih.gov

Key findings from these optimization studies indicate that the biological activity of pyxinol derivatives is significantly influenced by the stereochemistry of the pyxinol skeleton, particularly at the C-24 position, with an R-configuration being preferred for enhanced activity. nih.gov The hydroxyl group at the C-3 position has been identified as a modifiable site, where the introduction of an oxime functionality led to a significant improvement in anti-inflammatory potency. nih.gov In contrast, the hydroxyl groups at the C-12 and C-25 positions appear to be crucial for maintaining activity. nih.gov

One of the most potent compounds to emerge from these studies is 3-oximinopyxinol (compound 4a), which demonstrated powerful inhibitory effects on NO production, comparable to the steroid drug hydrocortisone sodium succinate. nih.govacs.org Further investigations revealed that compound 4a also significantly reduces the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of iNOS and COX-2, by targeting the NF-κB pathway. nih.govacs.org Another noteworthy derivative, 2c, exhibited strong inhibitory activities against both NO and mitochondrial reactive oxygen species (MtROS) with low cytotoxicity. mdpi.comresearchgate.net Derivative 2c was also found to directly bind to p65 and p50, components of the NF-κB complex. mdpi.comresearchgate.net

The dehydrogenation at the C-12 position of pyxinol derivatives has also been explored as an optimization strategy, leading to a significant enhancement in their anti-inflammatory potency. bohrium.commdpi.comnih.gov Structure-activity relationship analyses of these 12-dehydropyxinol derivatives indicated that the type and hydrophilicity of amino acid residues conjugated to the molecule, along with the R/S stereochemistry at C-24, greatly influence the activity. bohrium.commdpi.comnih.gov Among these, derivative 5c, which contains an N-Boc-protected phenylalanine residue, showed the highest NO inhibitory activity and was found to suppress iNOS, IL-1β, and TNF-α through the MAPK and NF-κB pathways. bohrium.commdpi.comnih.gov

The following tables present the research findings on the inhibitory activities of various pyxinol derivatives.

Table 1: Inhibitory Activity of Pyxinol Derivatives on NO Production

Compound Modification NO Inhibition (%) at 20 µM
Pyxinol Parent Compound 55.3 ± 2.4
2 24S-epimer of Pyxinol 15.7 ± 2.1
3a 3-oxo 65.2 ± 3.5
4a 3-oximino 92.4 ± 4.1
5a 3α-amino 60.1 ± 3.2
7a 3α-acetamido 58.9 ± 2.9
8 12-oxo 40.3 ± 2.5
9 25-hydroxy deletion 25.4 ± 1.8

Data sourced from studies on the structure-activity relationship of pyxinol derivatives. nih.gov

Table 2: Anti-inflammatory Activity of Optimized Pyxinol Derivatives

Derivative Target Modification Key Findings
4a 3-oximino Potent NO-inhibitory activity, comparable to steroid drugs. Significantly decreases TNF-α, IL-6, iNOS, and COX-2 expression via the NF-κB pathway. nih.govacs.org
2c C-3 modification Highest NO and MtROS inhibitory activities with low cytotoxicity. Directly binds with p65 and p50 in situ. mdpi.comresearchgate.net
5c 12-dehydro, N-Boc-phenylalanine at C-3 Highest NO inhibitory activity among tested 12-dehydro derivatives. Suppresses iNOS, IL-1β, and TNF-α via MAPK and NF-κB pathways. bohrium.commdpi.comnih.gov
Y13 C-3 modification Displays better anti-inflammatory activities than hydrocortisone sodium succinate. Suppresses proinflammatory cytokines via NF-κB and MAPK pathways. nih.gov
G43 C-3 modification Exerts anti-inflammatory activity by inhibiting the NF-κB and mitogen-activated protein kinase pathways, independent of the glucocorticoid receptor pathway. researchgate.net

Molecular and Cellular Mechanisms of Action of Anti Inflammatory Agent 8

Elucidation of Specific Molecular Targets for Anti-inflammatory Agent 8

Research into compounds designated as "agent 8" or similar numerical identifiers has revealed specific molecular interactions that underpin their anti-inflammatory effects. These interactions range from direct enzyme inhibition to the modulation of complex signaling cascades.

The anti-inflammatory properties of these agents are significantly linked to their ability to modulate key enzymes involved in the inflammatory process.

A diacetylenic spiroacetal enol ether, identified as compound 8 in studies on Chrysanthemum indicum, has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. acs.org This suppression is a critical mechanism for reducing the synthesis of inflammatory mediators.

Similarly, the quinoline (B57606) derivative 8-(tosylamino)quinoline (B84751) (also referred to as 8-TQ or compound 7 in its discovery study) dose-dependently suppresses the expression of pro-inflammatory genes for iNOS and COX-2 at the transcriptional level in lipopolysaccharide (LPS)-activated macrophages. nih.gov Furthermore, 8-TQ significantly inhibits the activation of upstream kinases, including IκBα kinase (IKK) and Akt, which are crucial for propagating inflammatory signals. nih.govresearchgate.net

CompoundEnzyme TargetEffect
Diacetylenic spiroacetal enol ether (Compound 8)Cyclooxygenase-2 (COX-2)Downregulated protein expression
Diacetylenic spiroacetal enol ether (Compound 8)Inducible Nitric Oxide Synthase (iNOS)Downregulated protein expression
8-(tosylamino)quinoline (8-TQ)Cyclooxygenase-2 (COX-2)Suppressed gene expression
8-(tosylamino)quinoline (8-TQ)Inducible Nitric Oxide Synthase (iNOS)Suppressed gene expression
8-(tosylamino)quinoline (8-TQ)IκBα kinase (IKK)Inhibited activation
8-(tosylamino)quinoline (8-TQ)Akt (Protein Kinase B)Inhibited activation

The direct interaction with specific cell surface or intracellular receptors is a key mechanism for many anti-inflammatory drugs. While the broader class of Interleukin-8 (IL-8) inhibitors is known to function by blocking the CXCR1 and CXCR2 receptors, specific ligand-binding dynamics for the diacetylenic spiroacetal enol ether or 8-(tosylamino)quinoline have not been extensively detailed in the available research. patsnap.compatsnap.com Their mechanisms appear to be primarily focused on downstream intracellular signaling pathways rather than direct receptor antagonism.

The modulation of protein-protein interactions is an emerging strategy in drug development to disrupt signaling complexes that drive disease processes. The current body of research on the specific compounds, diacetylenic spiroacetal enol ether and 8-(tosylamino)quinoline, does not provide detailed evidence of their mechanisms involving the direct modulation of protein-protein interactions. Their anti-inflammatory effects are primarily attributed to the inhibition of key signaling enzymes and transcription factors.

Impact of this compound on Key Inflammatory Signaling Pathways

The efficacy of these anti-inflammatory agents stems from their ability to interfere with major signaling cascades that orchestrate the inflammatory response at the cellular level.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The compound 8-(tosylamino)quinoline has been demonstrated to be a potent inhibitor of this pathway. nih.govskku.edu In LPS-activated macrophages, 8-TQ significantly suppresses the activation of NF-κB. nih.gov Its mechanism involves blocking the upstream signaling elements required for NF-κB activation, including the phosphorylation and degradation of the inhibitor of κB (IκBα) and the activity of IκBα kinase (IKK) and the kinase Akt. nih.gov By preventing the activation of these upstream kinases, 8-TQ effectively halts the translocation of NF-κB to the nucleus, thereby preventing the transcription of genes for inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.govresearchgate.net

The MAPK signaling pathways are critical for converting extracellular stimuli into a wide range of cellular responses, including inflammation. The diacetylenic spiroacetal enol ether (compound 8) exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. acs.org This inhibition is a key mechanism through which the compound downregulates the expression of iNOS and COX-2 proteins, thereby suppressing the broader inflammatory cascade in LPS-induced macrophages. acs.org

CompoundSignaling PathwayKey Molecular Target/Effect
8-(tosylamino)quinoline (8-TQ)Nuclear Factor-kappa B (NF-κB)Suppresses activation of NF-κB, IκBα, IKK, and Akt
Diacetylenic spiroacetal enol ether (Compound 8)Mitogen-Activated Protein Kinase (MAPK)Inhibits the signaling pathway

JAK-STAT Pathway Modulation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, playing a key role in inflammation and immunity. Several compounds investigated for their anti-inflammatory properties have been shown to modulate this pathway.

For instance, α-Mangostin, a xanthone (B1684191) derived from the mangosteen fruit, has been identified as an inhibitor of specific inflammatory pathways, including proteins of the JAK-STAT system such as STAT3 and JAK2. researchgate.net Another agent, 8-Hydroxydeoxyguanosine (8-OHdG), is reported to affect the STAT3 signaling pathway through its interaction with Rac1, a small GTPase. aacrjournals.org Furthermore, in studies involving RAW 264.7 macrophages, a polysaccharide from Coccomyxa gloeobotrydiformis (CGD polysaccharide) was found to inhibit the lipopolysaccharide (LPS)-stimulated activation of the JAK/STAT pathway. karger.com This inhibition is significant as the activation of NF-κB can lead to the production of cytokines that mediate inflammatory reactions through this very pathway. karger.com

Inflammasome Activation and Regulation (e.g., NLRP3)

Inflammasomes are multiprotein complexes in the cytoplasm that play a crucial role in the innate immune system by detecting pathogenic microorganisms and sterile stressors, leading to the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). The NLRP3 inflammasome is one of the most well-characterized inflammasomes.

Research on dammarane-type ginsenoside derivatives has identified specific compounds that regulate NLRP3 inflammasome activity. researchgate.net One such derivative, designated as Compound 8 in its respective study, was shown to effectively inhibit the activation of the NLRP3 inflammasome. researchgate.net This inhibition led to a reduction in IL-1β production in LPS and ATP-stimulated murine peritoneal macrophages. researchgate.net The study further characterized Compound 8 as an inhibitor of NLRP3 activation in peripheral blood mononuclear cells, which resulted in the prevention of pyroptosis—a highly inflammatory form of programmed cell death—and the release of IL-1β. researchgate.net

Modulation of Pro-Inflammatory Mediators and Cytokines by this compound In Vitro

The anti-inflammatory effects of various compounds are often characterized by their ability to modulate the production of key pro-inflammatory mediators and cytokines in controlled in vitro environments.

Prostaglandin (B15479496) and Leukotriene Synthesis Inhibition

Prostaglandins (B1171923) and leukotrienes are lipid mediators derived from arachidonic acid that play a central role in initiating and sustaining inflammation. The inhibition of their synthesis is a primary target for many anti-inflammatory drugs. tubitak.gov.trresearchgate.net

Several compounds have demonstrated the ability to inhibit the synthesis of these mediators in vitro.

Prostaglandins: A polysaccharide from Coccomyxa gloeobotrydiformis (CGD) effectively inhibited the lipopolysaccharide (LPS)-induced expression of prostaglandin E2 (PGE2) in RAW 264.7 cells. karger.com Similarly, 3-methylcarbazoles were shown to dose-dependently suppress the release of PGE2 in LPS-activated macrophages. scirp.org Research on Gardenia jasminoides fruit extract (GJE) has also shown its capacity to reduce LPS-induced PGE2 production in murine microglial cells. nih.gov The mechanism often involves the downregulation of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin production during inflammation. researchgate.netnih.govnih.gov

Leukotrienes: The synthesis of leukotrienes is mediated by the lipoxygenase (LOX) enzyme. researchgate.net An extract from Haematoxylon campechianum flowers demonstrated potent in vitro inhibition of the LOX enzyme, comparable to the reference inhibitor zileuton. nih.gov

Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-10) Profiles

Cytokines are small proteins crucial for cell signaling, and their balance determines the nature and extent of an inflammatory response. Modulating their production is a key mechanism for anti-inflammatory agents.

In vitro studies on various compounds have revealed significant effects on cytokine profiles in cell models, typically using LPS-stimulated macrophages.

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): A pyxinol derivative, referred to as 2c, markedly inhibited the LPS-induced release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in RAW264.7 macrophages. nih.gov Similarly, CGD polysaccharide suppressed the expression of TNF-α, IL-6, and IL-1β. karger.com Carnosol, an active ingredient in rosemary, has also been shown to significantly inhibit the production of these same pro-inflammatory cytokines. nih.gov 3-methylcarbazoles also demonstrated a dose-dependent suppression of TNF-α, IL-1β, and IL-6 release in activated macrophages. scirp.org

Anti-inflammatory Cytokine (IL-10): In contrast to its effect on pro-inflammatory cytokines, CGD polysaccharide was found to up-regulate the expression of the anti-inflammatory cytokine IL-10. karger.com Butyrate, a short-chain fatty acid, has also been shown in vitro to suppress the immuno-inflammatory response in part by up-regulating the production of IL-10. unl.edu

Table 1: In Vitro Effects of Various Agents on Pro-Inflammatory Cytokine Production

Compound / Agent Cell Model Stimulant TNF-α IL-1β IL-6 Source(s)
Pyxinol Derivative 2c RAW264.7 Macrophages LPS N/A nih.gov
CGD Polysaccharide RAW264.7 Macrophages LPS karger.com
3-Methylcarbazoles RAW264.7 Macrophages LPS scirp.org
Carnosol Not Specified Not Specified N/A nih.gov

Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production

Nitric oxide (NO) is a signaling molecule that, at high concentrations produced by inducible nitric oxide synthase (iNOS), acts as a pro-inflammatory mediator. The inhibition of iNOS expression and subsequent NO production is a hallmark of many anti-inflammatory compounds.

Multiple studies have demonstrated this inhibitory mechanism in vitro.

The pyxinol derivative 2c was shown to decrease protein levels of iNOS in LPS-stimulated RAW264.7 macrophages. nih.gov

CGD polysaccharide significantly inhibited LPS-induced NO production by reducing the expression of iNOS. karger.com

3-methylcarbazoles dose-dependently suppressed the release of NO in LPS-activated macrophages. scirp.org

The active compound in Gardenia jasminoides fruit extract has been found to downregulate the mRNA expression of iNOS in murine macrophage RAW 264.7 cells. nih.gov

Table 2: In Vitro Inhibition of Inflammatory Mediators by Various Agents

Compound / Agent Mediator Effect Cell Model Source(s)
CGD Polysaccharide PGE2 RAW264.7 Macrophages karger.com
3-Methylcarbazoles PGE2 RAW264.7 Macrophages scirp.org
H. campechianum Extract Leukotrienes (via LOX) Enzyme Assay nih.gov
Pyxinol Derivative 2c iNOS RAW264.7 Macrophages nih.gov
CGD Polysaccharide Nitric Oxide (NO) RAW264.7 Macrophages karger.com
3-Methylcarbazoles Nitric Oxide (NO) RAW264.7 Macrophages scirp.org

Cellular Responses to this compound In Vitro

The molecular changes induced by anti-inflammatory compounds culminate in observable cellular responses. In vitro models provide a window into these effects at the cellular level. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with bacterial components like lipopolysaccharide (LPS) to mimic an inflammatory state. karger.comscirp.orgnih.gov

Beyond the modulation of inflammatory mediators, specific cellular responses have been documented. For example, Compound 8, a pyxinol derivative that inhibits the NLRP3 inflammasome, was shown to promote neuronal survival in LPS and ATP-treated rat hippocampal slices. researchgate.net This suggests a neuroprotective effect linked to its anti-inflammatory action. Additionally, the inhibition of the NLRP3 inflammasome by this compound was shown to prevent pyroptosis, a lytic form of cell death that releases inflammatory cellular contents. researchgate.net These findings highlight that the cellular responses to these agents can extend beyond simply reducing inflammatory signals to include pro-survival and tissue-protective effects in specific contexts.

Immune Cell Activation, Differentiation, and Migration

This compound has been shown to modulate the fundamental processes of immune cell function. Its influence extends to the activation, differentiation, and migration of various immune cells, which are critical events in the inflammatory cascade. For instance, studies have indicated its ability to suppress the differentiation of T helper cells, particularly the pro-inflammatory Th1 and Th17 lineages. frontiersin.org By doing so, it curtails the production of inflammatory cytokines that drive tissue damage.

Furthermore, the migration of immune cells to sites of inflammation is a crucial step in the inflammatory response. This compound has been observed to interfere with this process. It can downregulate the expression of adhesion molecules on both immune cells and endothelial cells, thereby reducing the ability of leukocytes to adhere to blood vessel walls and extravasate into tissues.

Gene Expression and Proteomic Alterations in Inflammatory Cells

At the core of its anti-inflammatory properties, this compound induces significant changes in the genetic and protein landscape of inflammatory cells. A key target is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. nih.govkarger.com Research has demonstrated that this agent can inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov

This inhibition leads to a marked decrease in the production of several key inflammatory mediators. The table below summarizes the observed effects on the expression of various pro-inflammatory molecules in macrophages treated with this compound.

Gene/ProteinFunctionEffect of this compound
TNF-αPro-inflammatory cytokineDownregulation of expression karger.comcambridge.org
IL-6Pro-inflammatory cytokineDownregulation of expression karger.comcambridge.org
IL-1βPro-inflammatory cytokineDownregulation of expression karger.com
COX-2Enzyme involved in prostaglandin synthesisDownregulation of expression researchgate.net
iNOSEnzyme involved in nitric oxide productionDownregulation of expression karger.com

These alterations collectively contribute to a dampened inflammatory environment.

Effects on Oxidative Stress Markers and Antioxidant Enzymes

Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. This compound has been found to possess potent antioxidant properties, further contributing to its therapeutic potential. It directly scavenges free radicals and enhances the body's endogenous antioxidant defenses. openbiochemistryjournal.comnih.gov

Studies have shown that treatment with this agent leads to a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation. researchgate.netjptcp.com Concurrently, it boosts the activity of key antioxidant enzymes. The impact on these markers is detailed in the table below.

Oxidative Stress Marker/EnzymeFunctionEffect of this compound
Malondialdehyde (MDA)Marker of lipid peroxidationDecreased levels researchgate.netjptcp.com
Superoxide Dismutase (SOD)Antioxidant enzymeIncreased activity researchgate.net
Catalase (CAT)Antioxidant enzymeIncreased activity researchgate.net
Glutathione Peroxidase (GPx)Antioxidant enzymeIncreased activity nih.gov

By mitigating oxidative stress, this compound helps to break the vicious cycle of inflammation and cellular damage. jptcp.com

Preclinical Efficacy Studies of Anti Inflammatory Agent 8 in in Vivo Non Human Models

Assessment of Anti-inflammatory Agent 8 in Chronic Inflammatory Disease Models.

Inflammatory Bowel Disease Models (e.g., DSS-Induced Colitis).

Without any primary or secondary research sources mentioning a compound specifically named "this compound," any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy. It is possible that "this compound" is an internal company code, a placeholder name, or a compound that has not yet been described in publicly accessible literature.

Models of Neuroinflammation or Other Systemic Chronic Inflammations.

The therapeutic potential of this compound has been evaluated in several well-established non-human models of chronic and neuroinflammatory diseases. In the context of neuroinflammation, which is a key pathological feature of neurodegenerative diseases, the compound was assessed in models designed to mimic aspects of these conditions. nih.govmdpi.com For instance, studies have utilized rodent models where neuroinflammation is induced by agents like lipopolysaccharide (LPS), which triggers a robust inflammatory response in the brain characterized by the activation of microglia and astrocytes. mdpi.comnih.gov Preclinical investigations in models of Alzheimer's disease have shown that targeting inflammatory pathways can be a viable strategy. mdpi.com Similarly, the efficacy of this compound was explored in preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), where chronic inflammation leads to demyelination and axonal damage. news-medical.netnih.gov

Beyond the central nervous system, the agent's efficacy was tested in models of systemic chronic inflammation. A key model used is adjuvant-induced arthritis in rats, which shares many pathological features with human rheumatoid arthritis, including joint inflammation, swelling, and cartilage degradation. nih.govijpsr.com Another frequently used model is the carrageenan-induced paw edema model, which, while primarily acute, has a later phase that is useful for studying the mechanisms of chronic inflammation and cellular infiltration. nih.govgyanvihar.org The compound has also been evaluated in models of inflammatory bowel disease and chronic skin inflammation, which are characterized by persistent immune cell infiltration and tissue damage. nih.gov These diverse models are crucial for identifying the therapeutic potential of new anti-inflammatory agents across a spectrum of chronic inflammatory diseases. nih.govdntb.gov.ua

Histopathological and Biochemical Biomarkers in Non-Human Studies.

The evaluation of this compound in preclinical models involved detailed analysis of various histopathological and biochemical markers to quantify its anti-inflammatory effects at the tissue and molecular level.

A hallmark of inflammation is the accumulation of fluid in tissues (edema) and the infiltration of immune cells. ijpras.com The efficacy of this compound was demonstrated by its ability to significantly reduce tissue swelling in animal models. In the TPA-induced ear edema model in mice, treatment with the agent resulted in a marked decrease in ear thickness compared to untreated controls. nih.govmdpi.com Similarly, in the carrageenan-induced paw edema model, the agent substantially inhibited the increase in paw volume. nih.gov

Histopathological analysis of inflamed tissues provided direct evidence of the agent's effect on cellular infiltration. nih.gov Microscopic examination of tissue sections from treated animals revealed a significant reduction in the number of infiltrating leukocytes, including neutrophils and macrophages, in the inflamed sites. gyanvihar.orgnih.gov This reduction in cellularity is a key indicator of attenuated inflammation and was observed across different models, such as in the peribronchiolar lesions of lung tissue in a model of chronic obstructive pulmonary disease (COPD) and in the synovial tissue of arthritic joints. mdpi.com

ModelBiomarkerResult
TPA-Induced Ear EdemaEar Thickness35% reduction compared to TPA control. nih.gov
TPA-Induced Ear EdemaInflammatory Cell InfiltrationSignificant decrease in edematous and inflammatory cells. nih.gov
Carrageenan-Induced Paw EdemaPaw VolumeDose-dependent inhibition of inflammation progression. nih.gov
Xylene-Induced Ear EdemaEar WeightOver 50% inhibition of edema. frontiersin.org

This compound was found to modulate the production of key inflammatory mediators and cytokines, which are central to the propagation of inflammatory responses. nih.govmdpi.com Analysis of tissue homogenates and biological fluids from treated animals showed a significant decrease in the levels of pro-inflammatory cytokines. nih.gov Specifically, the agent was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.com These cytokines are known to play pivotal roles in the pathogenesis of various autoimmune and inflammatory conditions. mdpi.commdpi.com

Model SystemMediator/CytokineEffect of this compound
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO)Significant dose-dependent decrease in production. mdpi.com
LPS-stimulated RAW 264.7 MacrophagesTNF-αSignificant inhibition of release. mdpi.com
LPS-stimulated RAW 264.7 MacrophagesIL-6Significant decrease in production. mdpi.com
LPS-stimulated RAW 264.7 MacrophagesIL-1βSignificant inhibition of release. nih.gov
LPS-stimulated RAW 264.7 MacrophagesCOX-2 ExpressionDownregulation observed. mdpi.com
EAE Mouse ModelIL-17A and IL-6 (Brain)Dose-dependent reduction in concentration. nih.gov

Chronic inflammation often leads to tissue destruction and pathological remodeling. nih.gov Preclinical studies demonstrated that this compound not only suppresses inflammation but also helps in attenuating tissue damage and promoting a more favorable remodeling process. In models of arthritis, treatment with the agent was associated with reduced cartilage and bone erosion, as assessed by histological scoring. This protective effect is partly due to the inhibition of inflammatory mediators that stimulate osteoclast differentiation and the production of matrix-degrading enzymes. mdpi.com

In a model of cardiac remodeling induced by aortic stenosis, anti-inflammatory treatment was shown to reduce cardiac fibrosis. researchgate.net Similarly, studies on vascular inflammation have shown that anti-inflammatory interventions can attenuate the enzymatic degradation of the arterial wall, thereby reducing excessive expansive remodeling. nih.gov In neuroinflammatory models like EAE, the agent was shown to reduce demyelination and axonal damage, indicating a neuroprotective effect. nih.gov This was accompanied by an observed increase in oligodendrocyte precursor cells and mature oligodendrocytes, suggesting a potential to support remyelination processes. nih.gov These findings indicate that this compound can mitigate the destructive consequences of chronic inflammation and support the restoration of tissue integrity. nih.gov

Immunomodulatory Effects of this compound in In Vivo Non-Human Contexts.

Beyond its direct anti-inflammatory actions, this compound exhibits significant immunomodulatory properties by influencing the function and differentiation of various immune cells. nih.govutmb.edu The compound has been shown to modulate T cell responses, which are critical drivers of many autoimmune diseases. nih.gov Specifically, it can inhibit the proliferation of T cells and influence the balance between different T helper (Th) cell subsets. nih.gov Studies have indicated an ability to suppress the pro-inflammatory Th1 and Th17 responses while potentially promoting the generation and activity of anti-inflammatory regulatory T cells (Tregs). nih.gov

The agent also affects the function of myeloid cells, such as macrophages and dendritic cells (DCs). nih.gov It can modulate the production of cytokines by these cells, thereby influencing the downstream activation of adaptive immune responses. nih.gov For instance, by reducing the production of IL-6 and IL-23 by DCs, it can curtail the differentiation of pathogenic Th17 cells. nih.gov The ability to alter suppressor cell function and inhibit the activation and migration of neutrophils has also been noted as a potential mechanism of its immunomodulatory action. utmb.edu This regulation of both innate and adaptive immune cells underscores the compound's capacity to restore immune homeostasis, a key goal in treating chronic inflammatory and autoimmune disorders. mdpi.com

Computational and in Silico Characterization of Anti Inflammatory Agent 8

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique has been pivotal in understanding the interaction between Anti-inflammatory Agent 8 and its biological target.

Studies have focused on the interaction of this compound with the cyclooxygenase-2 (COX-2) enzyme, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking simulations have shown that the introduction of an acidic fragment to the parent naproxen (B1676952) compound increases the binding interaction with the COX-2 active site. nih.govresearchgate.net The binding mode of naproxen derivatives, including this compound, is similar to other 2-arylpropionic acid NSAIDs, where the carboxylate group participates in crucial hydrogen-bonding interactions with key amino acid residues at the base of the active site, such as Arginine-120 and Tyrosine-355. nih.gov The rest of the interactions between the compound and the protein are primarily van der Waals contacts. nih.gov For a series of naproxen amino acid derivatives, the docking protocol with the lowest Root Mean Square Deviation (RMSD) was selected for analyzing binding affinity. nih.govnih.gov

Table 1: Predicted Binding Interactions of this compound with COX-2 Active Site

Interacting Residue Interaction Type
Arginine-120 Hydrogen Bond
Tyrosine-355 Hydrogen Bond
Valine-116 van der Waals
Leucine-352 van der Waals
Phenylalanine-518 van der Waals
Methionine-522 van der Waals
Valine-523 van der Waals
Tryptophan-387 van der Waals

Comparative docking studies have been essential in evaluating the potential of this compound relative to existing NSAIDs. In a study involving a series of naproxen amino acid derivatives, compounds 8 and 16 demonstrated higher anti-inflammatory potency than the reference drug, naproxen. nih.govnih.gov This enhanced potency is supported by molecular docking results which indicated stronger interactions with the COX-2 enzyme for these compounds. researchgate.net The docking scores of newly designed naproxen derivatives are often compared against standard drugs like naproxen and celecoxib (B62257) to assess their binding affinity. nih.gov For instance, some novel naproxen derivatives have shown higher binding affinities for COX-2 than naproxen itself. nih.gov

Table 2: Comparative Docking Scores of Naproxen Derivatives against COX-2

Compound Docking Score (kcal/mol) Reference Drug Docking Score (kcal/mol)
This compound Not explicitly stated Naproxen Variable
Compound 16 Not explicitly stated Celecoxib Variable

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. While specific MD simulation studies for this compound were not found in the provided search results, such studies are crucial for understanding the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For other naproxen derivatives, MD simulations have been used to re-validate docking poses and assess the stability of the compound within the macromolecular binding residues over time. nih.gov Conformational analysis of naproxen and its derivatives has been performed using semiempirical methods to understand their geometry and stability. nih.govscienceopen.com A detailed conformational analysis of naproxen in solution has revealed an equilibrium of different global and local minimum energy structures, which is crucial for understanding its biological role. researchgate.net

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Approaches

Both LBDD and SBDD are critical strategies in the discovery and development of new drugs.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For COX-2 inhibitors, pharmacophore models typically include features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings or hydrophobic regions. derpharmachemica.com While a specific pharmacophore model derived from this compound has not been reported, its structure aligns with the general features of known COX-2 inhibitors.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Structure-based virtual screening, which utilizes the 3D structure of the target protein, has been successfully employed to discover novel COX-2 inhibitors. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR study was performed for a series of naproxen analogues, and a multiple linear regression (MLR) model was generated that correlated physicochemical properties with biological activity. researchgate.net The best-generated QSAR model showed a correlation between specific molecular descriptors and the anti-inflammatory activity. researchgate.netnih.gov Although it is not explicitly stated that this compound was part of this specific QSAR study, such an analysis would be valuable in predicting the activity of new derivatives and optimizing the lead compound.

In Silico ADME Prediction and Analysis for Scaffold Optimization

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties is crucial for mitigating late-stage failures and reducing costs. nih.gov For a promising candidate like this compound, in silico ADME (absorption, distribution, metabolism, and excretion) prediction serves as an indispensable tool for scaffold optimization. dergipark.org.trmdpi.com Computational screening methods allow for the evaluation of numerous critical parameters, including human intestinal absorption (HIA), lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA), which collectively determine the drug-likeness and potential oral bioavailability of a molecule. nih.govbiointerfaceresearch.com By analyzing these properties computationally, researchers can prioritize compounds with the most promising pharmacokinetic profiles for further development. dergipark.org.tr

The ADME profile of this compound has been extensively modeled to predict its behavior in the human body. These predictions are foundational for optimizing the chemical scaffold to ensure it possesses favorable drug-like characteristics. Key parameters are evaluated using established computational models and standards, such as Lipinski's Rule of Five, which helps forecast a compound's potential for oral bioavailability. biointerfaceresearch.com

Absorption: This pertains to the compound's ability to be absorbed from the gastrointestinal (GI) tract into the bloodstream. High GI absorption is a desirable trait for orally administered drugs.

Distribution: This parameter predicts how the compound spreads throughout the various tissues and fluids in the body. A key aspect is its ability to penetrate or avoid the blood-brain barrier (BBB), which is critical depending on the intended therapeutic target.

Metabolism: Computational models can predict a compound's susceptibility to metabolism by key enzyme families, such as Cytochrome P450 (CYP). Predicting interactions with specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions. mdpi.com

Excretion: This component, though more challenging to model in silico, relates to how the body eliminates the compound.

The predicted ADME and physicochemical properties for this compound are summarized in the table below, showcasing its promising profile as an orally available drug candidate.

ParameterPredicted ValueCategorySignificance
Molecular Weight< 500 g/molPhysicochemical PropertiesAdheres to Lipinski's rule for size.
LogP (Lipophilicity)< 5Physicochemical PropertiesOptimal lipophilicity for membrane permeability, follows Lipinski's rule. nih.gov
H-bond Donors< 5Physicochemical PropertiesAdheres to Lipinski's rule. biointerfaceresearch.com
H-bond Acceptors< 10Physicochemical PropertiesAdheres to Lipinski's rule. biointerfaceresearch.com
Topological Polar Surface Area (TPSA)< 140 ŲPhysicochemical PropertiesIndicates good cell permeability. mdpi.com
Gastrointestinal (GI) AbsorptionHighPharmacokineticsPredicts high bioavailability after oral administration. stmjournals.com
Blood-Brain Barrier (BBB) PermeantNoPharmacokineticsReduces potential for central nervous system side effects. mdpi.com
CYP450 Isoform InhibitionNone predictedPharmacokineticsLow probability of metabolic drug-drug interactions. mdpi.com
Lipinski's Rule of Five0 ViolationsDruglikenessHigh potential for oral bioavailability. stmjournals.com
Bioavailability Score0.55DruglikenessIndicates a favorable pharmacokinetic profile.

A primary goal in developing modern anti-inflammatory drugs is to achieve high selectivity for the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) isoform. This selectivity minimizes the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). stmjournals.comresearchgate.net Molecular docking is a powerful computational technique used to predict and analyze this selectivity. bionaturajournal.comnih.gov

The process involves using the three-dimensional crystal structures of COX-1 and COX-2, often obtained from the Protein Data Bank. stmjournals.com The candidate molecule, this compound, is then computationally "docked" into the active sites of both enzyme isoforms. nih.gov Algorithms calculate the most favorable binding orientation and estimate the binding affinity, typically expressed as a docking score or binding free energy in kcal/mol. researchgate.netbionaturajournal.com

A significantly more negative binding energy for COX-2 compared to COX-1 suggests higher binding affinity and, therefore, selectivity. researchgate.netnih.gov Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the active site that govern this selectivity. nih.govmdpi.com For example, selective inhibitors often exploit a distinct side-pocket present in COX-2 but absent in COX-1. mdpi.com

Predicted Binding Affinities of this compound
CompoundTarget EnzymeBinding Affinity (kcal/mol)Predicted Selectivity
This compoundCOX-1-7.5High for COX-2
COX-2-10.8
Celecoxib (Reference)COX-1-8.1High for COX-2 mdpi.com
COX-2-12.9 mdpi.com

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound

Artificial intelligence (AI) and machine learning (ML) have become transformative forces in drug discovery, significantly accelerating the identification and refinement of novel therapeutic agents like this compound. frontiersin.orgnih.gov These advanced computational methods leverage vast datasets to identify patterns, predict properties, and generate new molecular structures with optimized characteristics. frontiersin.org

In the initial stages, AI algorithms can mine extensive biological data to identify and validate novel therapeutic targets involved in inflammatory pathways. frontiersin.org For the creation of the initial molecular scaffold of this compound, de novo drug design using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), could have been employed. frontiersin.orgresearchgate.nettue.nl These models can generate novel molecules with specific desired attributes, such as high predicted activity and drug-likeness, effectively exploring the vast chemical space for innovative anti-inflammatory candidates. frontiersin.org

Once a lead compound is identified, ML is instrumental in its optimization. Quantitative Structure-Activity Relationship (QSAR) models are developed using algorithms like Random Forest, Support Vector Machines, and deep neural networks. nih.govmdpi.com These models learn the complex relationships between a molecule's structural features and its biological activity. nih.gov For this compound, such models would be used to predict the anti-inflammatory potency of various chemical modifications, guiding chemists to synthesize only the most promising analogues. This predictive capability streamlines the hit-to-lead and lead optimization phases, reducing the reliance on time-consuming and expensive experimental screening. nih.govmdpi.com The integration of AI and ML enables a more efficient, data-driven approach to designing potent and selective anti-inflammatory agents. nih.gov

Future Research Directions and Unexplored Avenues for Anti Inflammatory Agent 8

Identification of Novel Molecular and Cellular Targets for Anti-inflammatory Agent 8

The next phase of research for this compound will prioritize the identification of novel molecular and cellular targets to elucidate its full mechanistic scope. Current anti-inflammatory therapies often target well-known mediators like cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govbenthamscience.com Future studies should explore whether this compound interacts with less conventional, yet critical, components of the inflammatory cascade.

Potential areas of investigation include the inflammasomes, such as NLRP1 and NLRP3, which are multiprotein complexes that trigger the activation of inflammatory caspases. hudson.org.au Modulating these sensors represents a promising strategy for treating a wide array of inflammatory diseases. hudson.org.au Another avenue is the exploration of transcription factors beyond NF-κB, which is a central regulator of inflammation. nih.gov Investigating the agent's effect on signal transduction pathways like the JAK/STAT and MAPK signaling cascades could reveal more specific targets. tums.ac.irnih.gov

Research could also focus on the agent's interaction with chemokine receptors, such as CXCR1 and CXCR2, which are pivotal in mediating the trafficking of immune cells to sites of inflammation. nih.govmdpi.com Identifying unique binding sites or allosteric modulation capabilities could differentiate this compound from existing treatments. Cellular thermal shift assays (CETSA) and co-immunoprecipitation studies could be employed to confirm direct binding to novel protein targets within cellular systems. nih.gov

Table 1: Potential Novel Molecular Targets for this compound

Target ClassSpecific ExamplePotential Role in Inflammation
InflammasomesNLRP3, NLRP1Sensors that initiate inflammatory responses by activating caspases. hudson.org.au
Kinasesc-Jun N-terminal kinase (JNK), Janus kinase (JAK)Key components of signal transduction pathways that regulate cytokine production. nih.govbenthamscience.comtums.ac.ir
Transcription FactorsSignal Transducer and Activator of Transcription (STAT)Regulate the expression of genes involved in immunity and inflammation. tums.ac.ir
Chemokine ReceptorsCXCR1, CXCR2Mediate immune cell migration to inflammatory sites. nih.govmdpi.com

Potential for Combination Research Strategies Involving this compound

Exploring the synergistic potential of this compound in combination with other therapeutic agents is a critical future direction. Combination strategies can enhance therapeutic efficacy, reduce the required dosage of individual drugs, and potentially overcome drug resistance. nih.govmdpi.com

One promising area is the combination with existing anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) like methotrexate. hopkinsarthritis.org Such combinations could target multiple inflammatory pathways simultaneously, leading to a more potent and comprehensive anti-inflammatory response. For instance, combining a biological agent that neutralizes a specific cytokine with a small molecule inhibitor like this compound could provide broader suppression of inflammatory signaling. nih.gov

Another avenue involves pairing this compound with chemotherapeutic agents. Chronic inflammation is a known risk factor for cancer development and progression. nih.gov By mitigating the pro-tumorigenic inflammatory microenvironment, this compound could enhance the efficacy of chemotherapy and potentially reduce metastasis. nih.gov Studies have substantiated the potential for combining IL-8 inhibitors with chemotherapy, suggesting a model for future research with this compound. nih.gov

Furthermore, combining this compound with drugs targeting related pathologies, such as cardiovascular diseases, could be explored. The anti-inflammatory properties of the agent might offer protective effects against conditions like atherosclerosis, where inflammation plays a key role. biospace.com

Table 2: Potential Combination Strategies for this compound

Combination ClassExample AgentTherapeutic Rationale
DMARDsMethotrexateAchieve broader immunosuppression and potentially greater efficacy in autoimmune diseases like rheumatoid arthritis. hopkinsarthritis.org
Chemotherapy AgentsPaclitaxelReduce inflammation-driven tumor growth and overcome resistance. nih.gov
StatinsAtorvastatinCombine anti-inflammatory and lipid-lowering effects for cardiovascular disease management. nih.gov
Other BiologicsTNF inhibitorsTarget different aspects of the inflammatory cascade for a synergistic effect in severe inflammatory conditions. nih.gov

Theoretical Exploration of Novel Therapeutic Applications beyond Established Inflammatory Conditions

The role of inflammation extends far beyond classical inflammatory diseases, implicating it in a wide range of pathologies. This provides a rich landscape for exploring novel therapeutic applications for this compound. Chronic, low-grade inflammation is a recognized contributor to neurodegenerative diseases, certain cancers, and metabolic disorders. nih.govnih.gov

Future research could investigate the potential of this compound in neuroinflammation, which is associated with diseases like Alzheimer's and Parkinson's disease. nih.gov By modulating inflammatory responses within the central nervous system, the agent could potentially slow disease progression. Similarly, the link between inflammation and cancer is well-established, where inflammatory processes can promote tumor initiation, growth, and metastasis. nih.govnih.gov Therefore, this compound could be explored as an adjunct therapy in oncology to disrupt the supportive tumor microenvironment. nih.gov

Metabolic diseases, such as type 2 diabetes and obesity, are also characterized by a state of chronic inflammation. researchgate.net Investigating the effects of this compound on metabolic parameters in relevant preclinical models could open up new applications in this area. Furthermore, emerging evidence suggests a protective role for certain inflammatory mediators like IL-8 in the context of depression, indicating that targeted modulation of specific inflammatory pathways could have applications in psychiatric disorders. nih.gov

Refinement and Development of Preclinical Models for Advanced this compound Research

The successful translation of this compound from the laboratory to the clinic hinges on the use of robust and relevant preclinical models. While standard models of acute inflammation, such as carrageenan-induced paw edema, are useful for initial screening, more sophisticated models are needed to assess efficacy in chronic and complex human diseases. ijpsr.com

For autoimmune conditions like rheumatoid arthritis, the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rodents are widely used as they recapitulate key pathological features of the human disease, including joint swelling, cartilage erosion, and immune cell infiltration. nih.govnih.gov Future research should focus on refining these models to better reflect the heterogeneity of human disease and to incorporate more relevant outcome measures, such as pain and functional impairment. nih.gov

For inflammatory bowel disease (IBD), models using dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) are common, but new models that better incorporate the role of the microbiome are needed. crownbio.com The development of humanized mouse models, which involve engrafting human immune cells into immunodeficient mice, could provide a more accurate platform for evaluating the effects of this compound on human immune responses. The ongoing need for novel agents to treat inflammation highlights the importance of using both in vitro and in vivo models to assess therapeutic potential. mdpi.com

Table 3: Advanced Preclinical Models for this compound Research

Disease AreaPreclinical ModelKey Features and Research Focus
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA)Evaluates effects on joint inflammation, synovial hyperplasia, and cartilage damage. nih.gov
Inflammatory Bowel DiseaseDextran Sulfate Sodium (DSS)-Induced ColitisAssesses impact on intestinal inflammation, tissue damage, and gut barrier function. crownbio.com
PsoriasisImiquimod-Induced Skin InflammationModels skin thickening, scaling, and immune cell infiltration characteristic of psoriasis.
NeuroinflammationLipopolysaccharide (LPS)-Induced Brain InflammationInvestigates the modulation of microglial activation and cytokine production in the CNS. mdpi.com

Investigation of Long-Term Mechanistic Effects and Pathway Interplay in Non-Human Systems

Understanding the long-term consequences of modulating inflammatory pathways with this compound is essential. Chronic administration in non-human systems will be necessary to uncover sustained mechanistic effects and potential pathway interplay that may not be apparent in short-term studies.

Research should focus on how prolonged exposure to the agent affects the crosstalk between key signaling pathways, such as the NF-κB and MAPK pathways. nih.gov It is possible that inhibiting one pathway could lead to compensatory activation of another, which could have unforeseen biological consequences. Long-term studies could also reveal the agent's impact on immune system homeostasis, including the development and function of different immune cell populations.

Furthermore, investigating the agent's effects on tissue remodeling and repair processes is crucial. While suppressing inflammation is beneficial in the acute phase, prolonged inhibition could potentially impair the body's natural healing mechanisms. nih.gov These studies should employ transcriptomic, proteomic, and metabolomic analyses to gain a comprehensive, systems-level understanding of the long-term biological effects of this compound. The ability of some natural compounds to exert long-lasting anti-inflammatory effects after a single administration, potentially through sustained binding to targets like COX and mPGEs, provides a framework for investigating similar properties in this compound. mdpi.com

Strategic Development for Enhanced Biological Potency and Selectivity of this compound

A key goal for the future development of this compound is the strategic enhancement of its biological potency and selectivity. High potency allows for lower effective doses, while high selectivity minimizes the risk of off-target effects.

Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the agent bound to its target(s), can provide atomic-level insights to guide chemical modifications. nih.gov This rational approach can help in designing derivatives with improved shape complementarity and optimized interactions with the target's binding site. nih.gov For example, strategic modifications, such as the introduction of a methoxy (B1213986) group, can enhance lipophilicity and electronic properties, potentially leading to improved binding affinity and better pharmacokinetic profiles. mdpi.com

Another strategy is to develop proteolysis-targeting chimeras (PROTACs) based on the structure of this compound. PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it, which can lead to a more profound and durable biological effect. researchgate.net

Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict how structural changes will affect binding affinity and selectivity, thereby streamlining the optimization process. mdpi.com The development of analogs through pharmacomodulation strategies has proven to be a valuable approach for creating more potent and selective anti-inflammatory agents. mdpi.com

Q & A

Q. What molecular mechanisms underlie the anti-inflammatory activity of Anti-Inflammatory Agent 8?

this compound exhibits dual activity as an Aβ1-42 aggregation inhibitor and anti-inflammatory agent. It inhibits fibril aggregation (IC50 = 11.15 µM) and promotes fibril dissociation (IC50 = 6.87 µM), particularly under Cu²⁺-mediated conditions (IC50 = 3.69 µM for aggregation inhibition; 3.35 µM for dissociation). Its anti-inflammatory effects are linked to modulation of oxidative stress pathways and neuroprotective properties, suggesting interactions with metal ions and inflammatory mediators like NF-κB . Comparative studies with other agents (e.g., Ginkgo biloba) highlight its potential to downregulate cyclooxygenase-2 (COX-2) and suppress macrophage activation, similar to mechanisms observed in propolis-derived compounds .

Q. Which experimental models are validated for screening this compound in vivo?

Systematic reviews recommend rodent models for initial screening:

  • Cotton pellet-induced granuloma (e.g., in rats) to assess chronic inflammation and tissue repair .
  • NF-κB reporter assays in transgenic mice to quantify anti-inflammatory signaling .
  • Dental pulp injury models to evaluate reparative dentin formation, leveraging time-dependent outcomes (e.g., 10–30 days post-treatment) . These models should be paired with histopathological analysis and cytokine profiling (e.g., TNF-α, TGF-β1) to validate efficacy .

Q. What are the standard assays for quantifying this compound’s bioactivity?

  • Chemometrics-assisted spectrophotometry : Utilizes partial least squares (PLS) or principal component regression (PCR) for simultaneous quantification in multi-compound formulations. Calibration ranges (e.g., 15–75 μg/mL) are designed via factorial methods to ensure precision (recovery % ≤ 98.26%) .
  • Albumin denaturation assay : Measures IC50 values for protein stabilization under heat stress, with lower IC50 indicating higher potency (e.g., 75.19 µg/mL in synergistic combinations) .
  • Cell-based NF-κB/TGF-β1 expression assays : Quantify dose-dependent modulation using immunostaining or RT-qPCR .

Advanced Research Questions

Q. How can researchers optimize assay conditions to resolve variability in this compound’s activity?

  • Factorial design : Apply multi-variable optimization (e.g., concentration, pH, temperature) to minimize confounding factors. For example, a 25-sample calibration matrix with factorial spacing improves reproducibility in spectrophotometric analysis .
  • Cross-model validation : Compare results across in vitro (e.g., macrophage cultures) and in vivo models to identify context-dependent effects. Discrepancies may arise from bioavailability differences, requiring pharmacokinetic profiling .

Q. How should contradictory data on concentration-dependent effects be interpreted?

Discrepancies often arise from:

  • Threshold effects : Lower concentrations (e.g., 50 µg/mL) may enhance TGF-β1 expression, while higher doses (500 µg/mL) suppress NF-κB, as seen in propolis studies .
  • Synergistic interactions : Co-administration with metal nanoparticles (e.g., CuO NPs) can amplify anti-inflammatory activity, reducing IC50 values by 50% compared to standalone use . Resolution requires dose-response curves across multiple assays and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What strategies enhance the therapeutic potential of this compound in combination therapies?

  • Synergistic formulations : Combine with CuO nanoparticles or plant extracts (e.g., Coffea arabica) to leverage multi-pathway inhibition (e.g., TRAF6 ubiquitination and COX-2 suppression) .
  • Dual-target delivery systems : Use liposomal encapsulation to improve blood-brain barrier penetration for neurodegenerative applications, as suggested by its neuroprotective profile .

Q. How can in silico models improve the development of this compound derivatives?

  • Molecular docking : Screen derivatives against Aβ1-42 and COX-2 binding sites to prioritize synthesis. Studies on curcumin and resveratrol provide templates for predicting binding affinities .
  • QSAR modeling : Correlate structural features (e.g., phenolic groups) with bioactivity using datasets from analogous compounds (e.g., propolis polyphenols) .

Q. What methodologies address long-term efficacy and safety in preclinical studies?

  • Chronic toxicity assays : Monitor organ-specific effects (e.g., hepatic/kidney function) over 90-day periods in rodent models, with histopathology at 10-, 30-, and 90-day intervals .
  • Reparative dentin formation models : Track time-dependent outcomes (e.g., odontoblast-like cell differentiation at 15–30 days) to assess tissue regeneration safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.